N-(4-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-16-8-10-17(11-9-16)26-23(30)20-14-28(13-19-7-4-12-32-19)15-21-22(20)27-29(24(21)31)18-5-2-1-3-6-18/h1-3,5-6,8-11,14-15,19H,4,7,12-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGUWSYQVDUPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula: CHFNO
- Molecular Weight: 432.4 g/mol
- CAS Number: 921507-73-5
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms. Its potential applications include:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections, including β-coronaviruses such as SARS-CoV-2. The pyrazolo[1,5-a]pyrimidine scaffold is known for its antiviral properties, suggesting that this compound may also inhibit viral replication through similar pathways .
- CSNK2 Inhibition : The compound may act as an inhibitor of casein kinase 2 (CSNK2), a protein kinase involved in various cellular processes, including cell proliferation and survival. Inhibition of CSNK2 has been linked to therapeutic effects in cancer and viral infections .
- Potential Anti-inflammatory Effects : Some derivatives of pyrazolo compounds have demonstrated anti-inflammatory properties, which could be relevant for conditions characterized by chronic inflammation.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Binding Interactions : The compound likely interacts with specific targets within the cell, such as kinases or viral proteins, leading to inhibition of their activity.
- Modulation of Signaling Pathways : By inhibiting CSNK2 or similar kinases, the compound may alter downstream signaling pathways that affect cell growth and immune response.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds with promising results:
Table 1: Summary of Biological Activities
Case Study: CSNK2 Inhibition
In a study exploring the structure–activity relationship (SAR) of pyrazolo compounds, it was found that modifications at specific positions significantly affected potency against CSNK2. Compounds with optimized substituents showed enhanced binding affinity and selectivity for CSNK2 over other kinases, demonstrating the importance of molecular structure in therapeutic efficacy .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex heterocyclic structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the pyrazolo[4,3-c]pyridine core.
- Introduction of the 4-fluorophenyl and tetrahydrofuran groups.
- Carboxamide formation through acylation reactions.
Research indicates that modifications to the core structure can significantly influence the biological properties of the resulting compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[4,3-c]pyridine derivatives. The compound has shown activity against various bacterial and fungal strains. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 10.7–21.4 μmol/mL against specific pathogens .
Antiviral Activity
Pyrazolo[4,3-c]pyridine derivatives are also being investigated for their antiviral properties. Research has shown that certain modifications can enhance their efficacy against viral infections . The incorporation of specific functional groups may improve binding affinity to viral proteins.
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to interact with various signaling pathways involved in tumorigenesis. Studies are ongoing to evaluate its effectiveness against different cancer cell lines.
Therapeutic Applications
Given its diverse biological activities, N-(4-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has potential therapeutic applications in:
- Antimicrobial therapy : As an alternative treatment for resistant bacterial and fungal infections.
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Antiviral | Viral infection management |
| Anticancer | Cancer treatment |
Case Studies
Several case studies have been documented regarding similar compounds:
- Antimicrobial Evaluation : A study evaluated a series of pyrazolo[3,4-b]pyridines for their antimicrobial activity against clinical isolates . The results indicated promising antibacterial and antifungal properties.
- Antiviral Research : Another investigation focused on the antiviral effects of heterocyclic compounds related to pyrazolo[4,3-c]pyridine . The findings suggested modifications could enhance antiviral efficacy.
Comparison with Similar Compounds
Substituent Variations at Position 5 and 7
The target compound’s structural analogs primarily differ in substituents at positions 5 and 7 (Table 1).
Table 1: Comparison of Pyrazolo[4,3-c]pyridine Derivatives
*Estimated based on structural analysis.
Key Observations:
- Position 5 Substituents: The THF group in the target compound introduces a polar, oxygen-rich chain, which may improve water solubility compared to ethyl or propyl chains in analogs .
- Position 7 Substituents: The 4-fluorophenyl carboxamide in the target compound contrasts with the 4-ethoxyphenyl (electron-donating ethoxy) and 2-methoxyethyl (polar ether) groups. Fluorine’s electron-withdrawing nature could enhance receptor binding via hydrophobic or dipolar interactions, while ethoxy/methoxy groups may alter metabolic pathways .
Role of the Pyrazolo-Pyridine Core
Modifications to the core (e.g., pyrazolopyrimidinones in ) alter electronic properties and steric bulk, impacting target selectivity .
Comparison with Non-Pyrazolo-Pyridine Analogs
Pyrrolidine and Thiadiazole Derivatives
The compound 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () shares the 4-fluorophenyl carboxamide motif but replaces the pyrazolo-pyridine core with a pyrrolidine-thiadiazole system. This structural divergence likely reduces planarity and alters pharmacokinetic properties .
Tetrazole Bioisosteres
Tetrazole-containing compounds () are bioisosteres of carboxylic acids.
Implications for Drug Design
- Solubility: The THF group in the target compound may offer superior solubility compared to alkyl-substituted analogs, critical for oral bioavailability.
- Binding Affinity: Fluorine’s electronegativity in the 4-fluorophenyl group could enhance interactions with hydrophobic pockets in target proteins compared to ethoxy or methoxy substituents .
- Metabolic Stability: Ether-containing substituents (e.g., ethoxy, methoxy) are prone to oxidative metabolism, whereas the THF moiety may confer resistance to enzymatic degradation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
- Methodological Answer : The compound’s pyrazolo-pyridine core suggests multistep synthesis involving cyclocondensation and functionalization. A plausible route includes:
Core Formation : Use a Knorr pyrazole synthesis analog, combining hydrazine derivatives with β-ketoesters, followed by cyclization .
Tetrahydrofuran Substitution : Introduce the tetrahydrofanyl-methyl group via nucleophilic alkylation under inert conditions (e.g., THF, NaH) .
Carboxamide Coupling : Employ peptide coupling reagents (e.g., EDC/HOBt) to attach the 4-fluorophenylcarboxamide moiety .
- Purity Optimization : Utilize column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the crystal structure of this compound be determined, and what parameters are critical for accurate analysis?
- Methodological Answer : Single-crystal X-ray diffraction is ideal. Key steps:
Crystallization : Use slow evaporation from dimethylformamide (DMF) or dichloromethane/hexane mixtures .
Data Collection : Collect reflections at 298 K with Mo-Kα radiation (λ = 0.71073 Å). Ensure a data-to-parameter ratio >10 to minimize overfitting .
Refinement : Apply SHELXL-97 for disorder modeling (common in tetrahydrofanyl groups). Target R-factor <0.06 and wR-factor <0.18 .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
Metabolic Stability : Test compound stability in assay media (e.g., liver microsomes) to rule out false negatives from rapid degradation .
Structural Analog Comparison : Compare with derivatives lacking the tetrahydrofanyl group to isolate the role of this moiety in activity discrepancies .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
ADMET Prediction : Use tools like SwissADME to assess logP (aim for 2–5), topological polar surface area (<140 Ų), and CYP450 inhibition .
Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize residues forming hydrogen bonds with the carboxamide and fluorophenyl groups .
Metabolite Prediction : Identify labile sites (e.g., tetrahydrofanyl-methyl oxidation) using GLORY or similar platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
